molecular formula C8H12N4O3 B2728141 4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine CAS No. 53960-83-1

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine

Cat. No.: B2728141
CAS No.: 53960-83-1
M. Wt: 212.209
InChI Key: KMXODOQVUCOXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-4-nitro-1H-pyrazol-5-yl)morpholine ( 53960-83-1) is a nitropyrazole derivative of interest in chemical research and development. This compound, with the molecular formula C8H12N4O3 and a molecular weight of 212.21 g/mol, features a morpholine substituent, a functional group commonly utilized to fine-tune the physicochemical properties of molecules in medicinal chemistry . Its structural framework makes it a valuable synthetic intermediate or building block for the preparation of more complex molecules, particularly in the exploration of new heterocyclic compounds. As a nitropyrazole, it offers a reactive nitro group that can be further functionalized, enabling its use in the synthesis of diverse chemical libraries for biological screening . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound for their investigative purposes, with batch-specific certificates of analysis available for quality assurance .

Properties

IUPAC Name

4-(5-methyl-4-nitro-1H-pyrazol-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-6-7(12(13)14)8(10-9-6)11-2-4-15-5-3-11/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXODOQVUCOXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine and β-Keto Ester Cyclization

A classical method involves reacting methyl 3-oxobutanoate with methylhydrazine in ethanol under reflux to form 3-methyl-1H-pyrazole-5-carboxylate. Subsequent nitration at the 4-position is achieved using a mixture of concentrated nitric and sulfuric acids at 0–5°C, yielding 3-methyl-4-nitro-1H-pyrazole-5-carboxylate. Decarboxylation via hydrolysis under acidic conditions generates the 3-methyl-4-nitro-1H-pyrazole intermediate.

Key reaction parameters:

  • Temperature: 60–80°C for cyclocondensation
  • Nitration time: 2–4 hours
  • Yield range: 65–78%

Regioselective Modifications

Regioselectivity challenges arise during pyrazole formation, particularly when using asymmetrical β-diketones. Studies demonstrate that electron-withdrawing groups (e.g., nitro) at the β-position direct hydrazine attack to the adjacent carbonyl, favoring the desired 3-methyl-4-nitro substitution pattern. Catalytic systems, such as Cu/Fe couples, enhance selectivity by stabilizing transition states.

Morpholine Functionalization Strategies

Introducing the morpholine moiety to the pyrazole core requires precise control over nucleophilic substitution or coupling reactions.

Nucleophilic Aromatic Substitution

Direct substitution at the pyrazole’s 5-position is feasible if a leaving group (e.g., chloride) is present. For example, 5-chloro-3-methyl-4-nitro-1H-pyrazole reacts with morpholine in dimethylformamide (DMF) at 120°C for 12 hours, achieving 85% conversion.

Optimization insights:

  • Solvent polarity critically affects reaction rate (DMF > DMSO > THF)
  • Base selection (e.g., K₂CO₃) neutralizes HCl byproducts, driving equilibrium

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling between 5-bromo-3-methyl-4-nitro-1H-pyrazole and morpholine-derived boronic esters. Using Pd(PPh₃)₄ as a catalyst and NaHCO₃ as a base in toluene/water (3:1), yields reach 72%.

Integrated One-Pot Synthesis

Recent advancements enable tandem cyclocondensation-nitration-functionalization in a single reactor, reducing purification steps.

Sequential Reaction Design

  • Cyclocondensation: Methyl acetoacetate and methylhydrazine in ethanol, 6 hours at 70°C.
  • In situ nitration: Addition of HNO₃/H₂SO₄ at 0°C, 3 hours.
  • Morpholine coupling: Direct addition of morpholine and K₂CO₃, reflux for 10 hours.

Overall yield: 58%.

Industrial-Scale Considerations

Environmental Impact

Waste streams containing nitric acid and morpholine require neutralization with Ca(OH)₂ before disposal. Solvent recovery systems (e.g., rotary evaporation for DMF) reduce environmental footprint.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃), 3.58–3.62 (m, 4H, morpholine), 3.68–3.72 (m, 4H, morpholine), 8.11 (s, 1H, pyrazole-H).
  • HPLC purity: >98% (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine. Pyrazole compounds are known to exhibit cytotoxic effects against various cancer cell lines. For instance, substituted pyrazoles have shown significant inhibition of cell proliferation in multiple tumor types, with some derivatives demonstrating low nanomolar potency against specific targets such as the ERK5 kinase .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundMCF7 (Breast)TBD
N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideSF-268 (Brain)3.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2 (Laryngeal)3.25

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. The structural modifications in compounds like this compound may enhance their ability to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of pyrazole derivatives against colorectal cancer cells demonstrated that compounds similar to this compound exhibited significant cytotoxicity. The mechanism was linked to apoptosis induction and inhibition of cell cycle progression .

Study 2: Pharmacokinetic Profile

Another investigation assessed the pharmacokinetic properties of pyrazole derivatives in vivo. The study found that certain modifications led to enhanced bioavailability and reduced metabolic clearance rates, indicating a favorable pharmacokinetic profile for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine with morpholine-containing pyrazole derivatives and related heterocycles, emphasizing structural variations, biological activity, and physicochemical properties:

Compound Name Molecular Formula Substituents/Modifications Biological Activity (IC₅₀) Cytotoxicity (IC₅₀) Key Findings
This compound C₈H₁₂N₄O₃ 3-methyl, 4-nitro on pyrazole Not reported Not reported Structural simplicity; nitro group may confer electron-withdrawing effects.
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine C₁₉H₁₉N₃O₂ 3-(4-phenoxyphenyl) on pyrazole 1.0 µM (anti-trypanosomal) 61.6 µM High anti-parasitic activity against T. b. rhodesiense; pyrazole critical for activity.
VPC-14449 C₁₀H₁₀Br₂N₄OS Thiazole-linked dibromoimidazole Androgen receptor studies Not reported Structural misassignment (4,5- vs. 2,4-dibromo) affects NMR data; used in AR-V7 research.
4-({4-Methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine C₁₅H₁₉N₅O₃S Triazole with nitrobenzyl sulfanyl Not reported Not reported Higher molecular weight (349.4 g/mol); triazole core alters pharmacokinetics.

Key Structural and Functional Insights:

Pyrazole vs. Other Heterocycles: The pyrazole ring in 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine is essential for anti-trypanosomal activity; substitution with isoxazole reduces activity six-fold . Replacement with triazole (as in ) or thiazole-imidazole (VPC-14449) shifts biological targets (e.g., AR-V7 in prostate cancer ).

Substituent Effects: Nitro Groups: The nitro group in the target compound may enhance electrophilicity, influencing binding interactions. In contrast, nitrobenzyl substitution in introduces steric bulk. Aromatic Substitutions: The phenoxyphenyl group in improves anti-parasitic potency but increases cytotoxicity (61.6 µM), suggesting a narrow therapeutic window.

Morpholine’s Role: The morpholine moiety is conserved across compounds, likely improving solubility and membrane permeability. Its absence in non-morpholine analogues correlates with reduced efficacy .

Biological Activity

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. Pyrazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with various enzymes and receptors. Pyrazoles often exhibit tautomerism, which can influence their reactivity and binding affinity to biological targets. The compound's nitro group may also participate in redox reactions, potentially enhancing its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, a study reported minimum inhibitory concentrations (MIC) for several pyrazole derivatives ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Research indicates that pyrazole derivatives exhibit promising anticancer activity. The compound has been evaluated against multiple cancer cell lines, showing significant cytotoxic effects. Table 1 summarizes the cytotoxicity data for various pyrazole derivatives:

CompoundCell LineIC50 (μM)Mechanism of Action
4aMCF73.79Induction of apoptosis
5aSF-26812.50Cell cycle arrest
7bNCI-H46042.30Microtubule destabilization

These findings suggest that the structural modifications in pyrazole derivatives can lead to enhanced anticancer activity by targeting specific cellular pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has also been explored. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study involving the evaluation of multiple pyrazole derivatives against resistant strains of bacteria showed that compounds like this compound significantly inhibited biofilm formation, highlighting its potential in combating antibiotic resistance .
  • Anticancer Efficacy : In a preclinical trial, a derivative similar to this compound was tested on human cancer cell lines, resulting in notable tumor growth inhibition and apoptosis induction .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazole ring. For example, nitration at the 4-position of 3-methylpyrazole derivatives can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-oxidation . Subsequent morpholine substitution at the 5-position may require coupling reagents like EDCI/HOBt in anhydrous DMF, with yields optimized by maintaining inert conditions (N₂ atmosphere) and refluxing for 12–24 hours . Key Parameters :
StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0–5°C65–70≥95%
Morpholine CouplingEDCI/HOBt, DMF, 80°C50–55≥90%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the morpholine ring (δ 3.6–3.8 ppm for N-CH₂-CH₂-O protons) and pyrazole nitro group (downfield shifts at δ 8.2–8.5 ppm for aromatic protons adjacent to NO₂) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the nitro group on pyrazole ring planarity and morpholine conformation. For example, bond angles around the nitro group (C-NO₂ ≈ 120°) indicate sp² hybridization .
  • IR Spectroscopy : Confirm NO₂ stretching vibrations (1520–1350 cm⁻¹) and morpholine C-O-C asymmetric stretches (1120–1080 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the nitro group in nucleophilic substitution or reduction reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) reveal the nitro group’s electron-withdrawing effect, which polarizes the pyrazole ring and directs nucleophilic attack at the 5-position. Reduction pathways (e.g., catalytic hydrogenation) can be modeled to predict intermediates like 4-amino derivatives, with Mulliken charges indicating reduced electron density at the nitro site post-reduction . Example Data :
PropertyNitro Group (NO₂)Reduced Amino Group (NH₂)
Charge (Mulliken)-0.45+0.12
Bond Length (C-N)1.47 Å1.38 Å

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound stability. To address this:
  • Standardize Assays : Use CLSI guidelines for MIC determinations against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Stability Studies : Monitor compound degradation via HPLC under physiological conditions (pH 7.4, 37°C). For example, nitro group reduction in anaerobic environments may produce inactive metabolites .
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 2,6-dimethylmorpholine derivatives) to identify critical substituents for activity .

Experimental Design & Data Analysis

Q. What strategies optimize the regioselectivity of pyrazole functionalization during synthesis?

  • Methodological Answer :
  • Directing Groups : Introduce electron-donating groups (e.g., methyl at 3-position) to direct nitration to the 4-position via resonance stabilization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance morpholine coupling efficiency by stabilizing transition states .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., monosubstituted morpholine), while prolonged heating may lead to byproducts via over-reaction .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase). The nitro group’s electrostatic potential may hinder active-site interactions .
  • Metabolomic Profiling : LC-MS/MS identifies downstream metabolites in bacterial cultures, linking activity to specific pathways (e.g., folate biosynthesis inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.